2-Chloro-N-(4-oxopentan-2-yl)acetamide
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Overview
Description
2-Chloro-N-(4-oxopentan-2-yl)acetamide is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-oxopentan-2-yl)acetamide typically involves the acylation of imine derivatives. One common method is the reaction of chloroacetamide with 4-oxopentan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-oxopentan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of amides, thioamides, or esters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-N-(4-oxopentan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-oxopentan-2-yl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide
- 2-Chloro-N-(4-methoxyphenyl)acetamide
- 2-Chloro-N-(4-chlorophenyl)acetamide
Uniqueness
2-Chloro-N-(4-oxopentan-2-yl)acetamide is unique due to its specific structural features, such as the presence of both a chloro group and a ketone functional group.
Properties
CAS No. |
204641-32-7 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-N-(4-oxopentan-2-yl)acetamide |
InChI |
InChI=1S/C7H12ClNO2/c1-5(3-6(2)10)9-7(11)4-8/h5H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
WXPLIGLCATUORU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)NC(=O)CCl |
Origin of Product |
United States |
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